N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide
Overview
Description
N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of dichlorophenyl and isothiocyanate groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 3,5-dichlorophenyl isocyanate with 4-isothiocyanatobenzenesulfonamide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive chlorine atoms.
Addition Reactions: The isothiocyanate group can undergo addition reactions with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while addition reactions can produce adducts with different functional groups .
Scientific Research Applications
N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the dichlorophenyl group and exhibits similar biological activities.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another compound with a dichlorophenyl group, used in various chemical and biological applications.
Uniqueness
N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide is unique due to the presence of both isothiocyanate and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S2/c14-9-5-10(15)7-12(6-9)17-21(18,19)13-3-1-11(2-4-13)16-8-20/h1-7,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLVODBGPSLHSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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